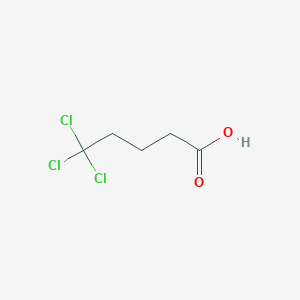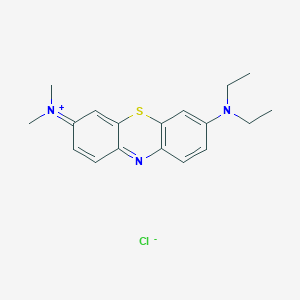![molecular formula C18H18N4O2 B14153405 benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] CAS No. 73815-24-4](/img/structure/B14153405.png)
benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is a complex organic compound featuring a benzene ring substituted with two 3,5-dimethyl-1H-pyrazol-1-yl groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] typically involves the alkylation of pyrazoles with poly(bromomethyl)benzene using a base such as potassium tert-butoxide in tetrahydrofuran (THF) under reflux conditions . This method ensures the formation of the desired product with high yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar alkylation reactions. The process may be optimized for higher efficiency and cost-effectiveness, incorporating green chemistry principles such as solvent-free reactions and the use of eco-friendly catalysts .
Analyse Des Réactions Chimiques
Types of Reactions
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyrazolone derivatives.
Reduction: Reduction reactions can convert the pyrazole rings to pyrazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkyl halides in the presence of a base can facilitate substitution reactions.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Pyrazoline derivatives.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] has several scientific research applications:
Mécanisme D'action
The mechanism of action of benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming complexes that exhibit catalytic activities. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene: Used in OLEDs and other electronic applications.
Poly((3,5-dimethylpyrazol-1-yl)methyl)benzene: Known for its coordination chemistry and catalytic properties.
Uniqueness
Benzene-1,2-diylbis[(3,5-dimethyl-1H-pyrazol-1-yl)methanone] is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties. Its ability to form stable metal complexes and its potential therapeutic applications make it a valuable compound in various research fields .
Propriétés
Numéro CAS |
73815-24-4 |
|---|---|
Formule moléculaire |
C18H18N4O2 |
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
[2-(3,5-dimethylpyrazole-1-carbonyl)phenyl]-(3,5-dimethylpyrazol-1-yl)methanone |
InChI |
InChI=1S/C18H18N4O2/c1-11-9-13(3)21(19-11)17(23)15-7-5-6-8-16(15)18(24)22-14(4)10-12(2)20-22/h5-10H,1-4H3 |
Clé InChI |
PTYXXASGCCFYRF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1C(=O)C2=CC=CC=C2C(=O)N3C(=CC(=N3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-2-(4-methoxyphenoxy)acetamide](/img/structure/B14153325.png)




![6-{[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]amino}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14153357.png)
![4-{[(E)-(3-methylthiophen-2-yl)methylidene]amino}benzamide](/img/structure/B14153362.png)



![2-{[5-(4-chlorobenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14153378.png)
![Butyl(chloro){3-[chloro(dimethyl)silyl]propyl}(methyl)silane](/img/structure/B14153393.png)

![7-{(3-Hydroxyphenyl)[(6-methylpyridin-2-yl)amino]methyl}-2-methylquinolin-8-ol](/img/structure/B14153413.png)
